molecular formula C21H20F6N4S B12394126 Cxcr4-IN-2

Cxcr4-IN-2

Cat. No.: B12394126
M. Wt: 474.5 g/mol
InChI Key: ZKICNXPGFBQTDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cxcr4-IN-2 is a small molecule inhibitor that targets the C-X-C chemokine receptor type 4 (CXCR4). CXCR4 is a G protein-coupled receptor that plays a crucial role in cell migration, hematopoiesis, and immune responses. The receptor is involved in various physiological and pathological processes, including cancer metastasis, HIV infection, and inflammatory diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cxcr4-IN-2 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route often starts with commercially available starting materials, which undergo a series of reactions such as nucleophilic substitution, cyclization, and functional group transformations. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Process optimization and quality control are essential to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

Cxcr4-IN-2 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Cxcr4-IN-2 has a wide range of scientific research applications, including:

Mechanism of Action

Cxcr4-IN-2 exerts its effects by binding to the CXCR4 receptor and blocking its interaction with its natural ligand, C-X-C motif chemokine 12 (CXCL12). This inhibition disrupts downstream signaling pathways, such as the RAS-MAPK, PI3K-AKT-mTOR, and JAK-STAT pathways, which are involved in cell migration, proliferation, and survival. By targeting these pathways, this compound can inhibit tumor growth, metastasis, and other pathological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cxcr4-IN-2 is unique in its high selectivity and potency for CXCR4, making it a valuable tool for studying the receptor’s role in various diseases. Its ability to inhibit multiple signaling pathways involved in cancer progression and immune responses sets it apart from other CXCR4 antagonists .

Properties

Molecular Formula

C21H20F6N4S

Molecular Weight

474.5 g/mol

IUPAC Name

(1E,3E)-1,3-bis[1-(3,4-dimethylanilino)-2,2,2-trifluoroethylidene]thiourea

InChI

InChI=1S/C21H20F6N4S/c1-11-5-7-15(9-13(11)3)28-17(20(22,23)24)30-19(32)31-18(21(25,26)27)29-16-8-6-12(2)14(4)10-16/h5-10H,1-4H3,(H2,28,29,30,31,32)

InChI Key

ZKICNXPGFBQTDO-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)N/C(=N/C(=S)/N=C(/NC2=CC(=C(C=C2)C)C)\C(F)(F)F)/C(F)(F)F)C

Canonical SMILES

CC1=C(C=C(C=C1)NC(=NC(=S)N=C(C(F)(F)F)NC2=CC(=C(C=C2)C)C)C(F)(F)F)C

Origin of Product

United States

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